molecular formula C7H9NO B186147 3-Oxocyclohexanecarbonitrile CAS No. 17983-30-1

3-Oxocyclohexanecarbonitrile

Cat. No. B186147
Key on ui cas rn: 17983-30-1
M. Wt: 123.15 g/mol
InChI Key: PVUOBVLYQILCTE-UHFFFAOYSA-N
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Patent
US07601714B2

Procedure details

To a solution of 2-cyclohexen-1-one (6 mL, 62 mmol) in hexanes (100 mL) was added 1M Et2AlCN (160 mL) in toluene with cooling at −15° C. After stirring for 30 min, the reaction mixture was poured into an ice-cold 2M HCl solution and extracted with CH2Cl2. The extracts were washed with cold 2M NaOH and water, dried and concentrated in vacuo. Distillation of the product yielded 1.7 g (22%) of 3-oxo-cyclohexanecarbonitrile, b.p. 145-146° C. (16 mmHg).
Quantity
6 mL
Type
reactant
Reaction Step One
Quantity
160 mL
Type
reactant
Reaction Step One
[Compound]
Name
hexanes
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1(=[O:7])[CH2:6][CH2:5][CH2:4][CH:3]=[CH:2]1.[Al]([C:13]#[N:14])(CC)CC>C1(C)C=CC=CC=1>[O:7]=[C:1]1[CH2:6][CH2:5][CH2:4][CH:3]([C:13]#[N:14])[CH2:2]1

Inputs

Step One
Name
Quantity
6 mL
Type
reactant
Smiles
C1(C=CCCC1)=O
Name
Quantity
160 mL
Type
reactant
Smiles
[Al](CC)(CC)C#N
Name
hexanes
Quantity
100 mL
Type
solvent
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-15 °C
Stirring
Type
CUSTOM
Details
After stirring for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with CH2Cl2
WASH
Type
WASH
Details
The extracts were washed with cold 2M NaOH and water
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
DISTILLATION
Type
DISTILLATION
Details
Distillation of the product

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
O=C1CC(CCC1)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 1.7 g
YIELD: PERCENTYIELD 22%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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